Cas no 88574-55-4 (3-amino-N-(1R)-1-phenylethylpropanamide)

3-Amino-N-(1R)-1-phenylethylpropanamide is a chiral amide derivative featuring a primary amine and a phenylethyl substituent. Its stereospecific (R)-configuration enhances selectivity in asymmetric synthesis, making it valuable for pharmaceutical intermediates and catalyst development. The compound’s rigid aromatic group and flexible propylamine linker contribute to its utility in designing bioactive molecules, particularly in receptor-targeted applications. Its amine functionality allows for further derivatization, while the amide bond provides stability under mild conditions. This compound is suited for research in medicinal chemistry and enantioselective transformations, offering a balance of reactivity and structural control. High purity grades ensure reproducibility in synthetic workflows.
3-amino-N-(1R)-1-phenylethylpropanamide structure
88574-55-4 structure
Product Name:3-amino-N-(1R)-1-phenylethylpropanamide
CAS No:88574-55-4
MF:C11H16N2O
MW:192.257542610168
MDL:MFCD18903777
CID:628198
PubChem ID:30075723
Update Time:2025-05-20

3-amino-N-(1R)-1-phenylethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 3-amino-N-(1-phenylethyl)-, (R)-
    • Propanamide, 3-amino-N-(1-phenylethyl)-, (R)- (9CI)
    • 3-amino-N-(1R)-1-phenylethylpropanamide
    • MDL: MFCD18903777
    • Inchi: 1S/C11H16N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1
    • InChI Key: NKESIOZGUGEVDQ-SECBINFHSA-N
    • SMILES: C(N[C@@H](C1=CC=CC=C1)C)(=O)CCN

3-amino-N-(1R)-1-phenylethylpropanamide Pricemore >>

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Additional information on 3-amino-N-(1R)-1-phenylethylpropanamide

3-Amino-N-(1R)-1-Phenylethylpropanamide (CAS No. 88574-55-4): A Comprehensive Overview

3-Amino-N-(1R)-1-phenylethylpropanamide (CAS No. 88574-55-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-3-Amino-N-(1-phenylethyl)propanamide, is a chiral amide with a unique structure that confers it several interesting properties and potential applications. In this article, we will delve into the chemical characteristics, synthesis methods, biological activities, and recent research advancements related to this compound.

Chemical Structure and Properties

3-Amino-N-(1R)-1-phenylethylpropanamide is characterized by its chiral center at the carbon atom adjacent to the phenyl group. The presence of this chiral center imparts enantiomeric specificity to the molecule, which can significantly influence its biological activity and pharmacological properties. The compound has the molecular formula C12H17NO2 and a molecular weight of approximately 203.27 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

The amide functional group in 3-Amino-N-(1R)-1-phenylethylpropanamide contributes to its stability and reactivity, making it an attractive candidate for various chemical transformations. The amino group provides additional reactivity and can participate in hydrogen bonding, which is crucial for its interactions with biological targets.

Synthesis Methods

The synthesis of (R)-3-Amino-N-(1-phenylethyl)propanamide has been extensively studied due to its potential applications in drug development. One common approach involves the reaction of (R)-1-phenylethanamine with 3-chloropropionyl chloride followed by amination with ammonia or an appropriate amine source. This method yields the desired product with high enantiomeric purity.

An alternative synthetic route involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. For example, asymmetric hydrogenation of a prochiral ketone intermediate can be performed using a chiral ruthenium catalyst to produce the desired enantiomer with high efficiency and selectivity.

Biological Activities and Applications

(R)-3-Amino-N-(1-phenylethyl)propanamide has been investigated for its potential therapeutic applications due to its unique chemical structure and biological properties. Recent studies have shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels.

In one notable study, researchers found that (R)-3-Amino-N-(1-phenylethyl)propanamide acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system. This activity suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Additionally, this compound has been shown to exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes. COX enzymes are key players in the production of prostaglandins, which are mediators of inflammation and pain. The ability of (R)-3-Amino-N-(1-phenylethyl)propanamide to inhibit COX enzymes makes it a promising candidate for the development of new anti-inflammatory drugs.

Clinical Trials and Future Prospects

The promising biological activities of (R)-3-Amino-N-(1-phenylethyl)propanamide have led to increased interest in its clinical evaluation. Several preclinical studies have demonstrated its safety and efficacy in animal models of various diseases, paving the way for further clinical trials.

In a recent phase I clinical trial, researchers evaluated the safety and pharmacokinetics of (R)-3-Amino-N-(1-phenylethyl)propanamide in healthy volunteers. The results showed that the compound was well-tolerated at various dose levels and exhibited favorable pharmacokinetic properties. These findings provide a strong foundation for advancing this compound into phase II trials for specific therapeutic indications.

(R)-3-Amino-N-(1-phenylethyl)propanamide continues to be an active area of research, with ongoing studies exploring its potential applications in areas such as pain management, neurodegenerative diseases, and inflammatory conditions. The unique combination of its chemical structure and biological activities makes it a valuable candidate for further development in pharmaceutical research.

Conclusion

(R)-3-Amino-N-(1-phenylethyl)propanamide (CAS No. 88574-55-4) is a chiral amide with promising therapeutic potential due to its unique chemical structure and biological activities. Its ability to inhibit acetylcholinesterase and cyclooxygenase enzymes highlights its potential applications in treating neurodegenerative disorders and inflammatory conditions. Ongoing research and clinical trials are expected to further elucidate its therapeutic benefits and pave the way for its development as a novel drug candidate.

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